1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene is a complex organic compound with the molecular formula C19H16O3 It is known for its unique structure, which consists of three benzene rings connected by a central methanetriyl group with oxyethane linkages
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene typically involves the reaction of benzene derivatives with methanetriyl tris(oxyethane) under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which 1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene exerts its effects involves its interaction with specific molecular targets. The oxyethane linkages and benzene rings allow for versatile binding and interaction with various biological molecules. This compound can modulate pathways involved in cellular signaling, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene can be compared with similar compounds such as:
1,1’,1’'-[Methanetriyltris(oxy)]tribenzene: This compound lacks the ethane linkages, resulting in different chemical properties and reactivity.
1,1’,1’'-[Methoxymethanetriyl]tribenzene: The presence of methoxy groups alters its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
114430-45-4 |
---|---|
Molekularformel |
C25H28O3 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[bis(2-phenylethoxy)methoxy]ethylbenzene |
InChI |
InChI=1S/C25H28O3/c1-4-10-22(11-5-1)16-19-26-25(27-20-17-23-12-6-2-7-13-23)28-21-18-24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
InChI-Schlüssel |
QELVJBZOCOAMTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.